2-Chloro-1-(1,2,3-thiadiazol-4-YL)ethan-1-one
Description
Significance of 1,2,3-Thiadiazole (B1210528) Scaffolds in Modern Organic Chemistry
The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry. researchgate.netorientjchem.org Its derivatives are known to exhibit a remarkable breadth of biological activities. orientjchem.org This five-membered heterocyclic system is thermally stable and possesses a unique electronic distribution that allows for diverse chemical modifications, making it an attractive core for the development of novel bioactive molecules. google.com
The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. google.com Other methods include the Wolff reaction and 1,3-dipolar cycloadditions. researchgate.net The versatility of these synthetic routes allows for the introduction of various substituents onto the thiadiazole core, leading to a wide array of derivatives.
The practical importance of this scaffold is demonstrated by its presence in compounds with a wide range of pharmacological and agricultural applications. researchgate.netgoogle.com Researchers have extensively explored 1,2,3-thiadiazole derivatives for their potential as therapeutic agents and crop protection chemicals. orientjchem.org
Below is a table summarizing the diverse biological activities associated with compounds containing the 1,2,3-thiadiazole scaffold.
| Biological Activity | Description of Findings |
| Antimicrobial | Derivatives have shown efficacy against various bacterial and fungal strains. researchgate.netorientjchem.org |
| Antiviral | Certain compounds exhibit potent activity against viruses, including HIV-1. orientjchem.org |
| Anticancer/Antitumor | Substituted 1,2,3-thiadiazoles have been investigated as inhibitors of proteins crucial for tumor cell growth, such as Hsp90. orientjchem.org |
| Insecticidal | The scaffold is a key component in certain classes of insecticides. orientjchem.org |
| Herbicidal | Compounds bearing the 1,2,3-thiadiazole ring have been noted for their herbicidal properties. researchgate.net |
| Plant Activators | Some derivatives can induce systemic acquired resistance in plants, acting as "plant activators." orientjchem.org |
This table is generated based on documented activities of various 1,2,3-thiadiazole derivatives.
The Role of α-Halocarbonyl Functionalities as Synthetic Intermediates
The second key feature of 2-Chloro-1-(1,2,3-thiadiazol-4-yl)ethan-1-one is its α-halocarbonyl group, specifically an α-chloro-ketone. Alpha-haloketones are highly valuable intermediates in organic synthesis due to their dual reactivity. nih.govnih.gov The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bonded to the halogen. nih.gov This polarization of the carbon-halogen bond makes the α-carbon highly susceptible to nucleophilic attack. nih.gov
Consequently, α-haloketones are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. They react with a wide variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur, to form new carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecules, particularly various heterocyclic systems. nih.govnih.gov The reaction of α-haloketones with different nucleophiles is a cornerstone of synthetic strategies for building five- and six-membered rings with one or more heteroatoms. nih.gov
The table below illustrates the versatility of α-halocarbonyls as synthetic intermediates.
| Nucleophile Type | Reaction Description | Resulting Structure |
| Oxygen Nucleophiles | Cyclo-condensation with o-hydroxycarbonyl compounds. nih.gov | Substituted benzofurans. nih.gov |
| Nitrogen Nucleophiles | Reaction with amines, hydrazines, or other nitrogen-containing species. | Various N-heterocycles (e.g., imidazoles, pyridines). |
| Sulfur Nucleophiles | Reaction with thiols or thioamides. | Various S-heterocycles (e.g., thiazoles). |
| Carbon Nucleophiles | SN2 reaction with nucleophiles like sodium cyanide. | α-cyano ketones. |
This table provides generalized examples of the synthetic utility of α-halocarbonyl compounds.
Overview of Research Trajectories for the Chemical Compound
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical structure strongly suggests its primary role as a reactive intermediate for synthetic applications. The research trajectories for this compound can be logically inferred from the combined reactivity of its constituent parts.
The primary research path would involve utilizing the compound as a building block for novel, more complex heterocyclic systems. The electrophilic α-carbon is a prime target for a vast array of nucleophiles. Potential research directions include:
Synthesis of Fused Heterocycles: Reacting the compound with binucleophilic reagents could lead to the formation of fused ring systems incorporating the 1,2,3-thiadiazole moiety. For instance, reaction with a compound containing both an amine and a thiol group could lead to thiazine (B8601807) or other related structures.
Development of Novel Thiazole (B1198619) Derivatives: A classic application of α-haloketones is the Hantzsch thiazole synthesis. Reacting this compound with various thioamides could generate a library of novel 2,4-disubstituted thiazoles, where one of the substituents is the 1,2,3-thiadiazole-4-yl group.
Creation of Ligands and Biologically Active Molecules: By reacting the compound with various nucleophiles that are known pharmacophores, researchers could synthesize hybrid molecules. The goal would be to investigate if the combination of the 1,2,3-thiadiazole scaffold with other bioactive motifs results in synergistic or enhanced pharmacological activity, targeting areas such as antimicrobial, anticancer, or antiviral applications. orientjchem.org
In essence, the research trajectory for this compound is projected to be heavily focused on its exploitation as a versatile electrophilic intermediate for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(thiadiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-1-4(8)3-2-9-7-6-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNPDQFKFEFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One
Retrosynthetic Analysis of the 1,2,3-Thiadiazole-substituted α-Chloro Ketone
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches. The most straightforward strategy involves a functional group interconversion (FGI) and a C-Cl disconnection on the side chain, pointing to 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (B3381833) as a key intermediate. This precursor simplifies the synthesis to two main challenges: the formation of the 4-acetyl-1,2,3-thiadiazole and the subsequent α-chlorination of the acetyl group.
Further disconnection of the 4-acetyl-1,2,3-thiadiazole intermediate via the Hurd-Mori synthesis pathway leads back to the tosylhydrazone or semicarbazone of a simple diketone, such as 2,3-butanedione (B143835) hydrazone. This establishes a synthetic route from readily available starting materials. An alternative retrosynthesis could involve building the thiadiazole ring onto a precursor already containing a protected or masked α-chloro ketone functionality, though this is often more complex.
Cyclization Approaches to the 1,2,3-Thiadiazole (B1210528) Ring System
The formation of the 1,2,3-thiadiazole ring is a critical step in the synthesis. Various methods have been developed, with the Hurd-Mori reaction being a prominent and versatile choice.
Hurd-Mori Reaction Protocols and their Adaptations
The Hurd-Mori reaction is a classical and widely applicable method for synthesizing 1,2,3-thiadiazoles. wikipedia.org It involves the cyclization of hydrazones derived from ketones that possess an adjacent α-methylene group, upon treatment with thionyl chloride (SOCl₂). lookchem.com The general mechanism begins with the reaction of an N-acyl or N-tosylhydrazone with thionyl chloride. wikipedia.org
For the synthesis of the 4-acetyl-1,2,3-thiadiazole precursor, a suitable starting material would be the hydrazone of a β-dicarbonyl compound. The reaction of a ketone with semicarbazide (B1199961) hydrochloride can produce the necessary semicarbazone intermediate, which is then cyclized using excess thionyl chloride. researchgate.netmdpi.com The success of the ring closure can be influenced by the nature of substituents on the hydrazone precursor.
Strategies for the Formation of the Thiadiazole Ring from Ketonic Precursors
The synthesis of the 1,2,3-thiadiazole ring system frequently originates from ketonic precursors that contain an α-methylene group. researchgate.net The key step is the conversion of the ketone into a suitable hydrazone derivative, such as a semicarbazone or a tosylhydrazone. researchgate.netmdpi.com
A typical procedure involves:
Hydrazone Formation: A ketone is reacted with a hydrazine (B178648) derivative (e.g., semicarbazide or tosylhydrazine) to form the corresponding hydrazone.
Cyclization: The purified hydrazone is then treated with a cyclizing agent, most commonly thionyl chloride, to yield the 1,2,3-thiadiazole ring. researchgate.net
This methodology has been successfully applied to a variety of ketones, from simple acetophenones to complex steroidal systems, demonstrating its broad applicability. researchgate.net The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) at low temperatures to control the reactivity of thionyl chloride.
Regioselectivity Control in Thiadiazole Ring Formation
When using unsymmetrical ketones as precursors for the Hurd-Mori reaction, the issue of regioselectivity arises, as cyclization can potentially occur on either side of the carbonyl group. The direction of cyclization is influenced by both steric and electronic factors of the ketone precursor. researchgate.net
In the case of synthesizing a 4-substituted-1,2,3-thiadiazole from a methyl ketone derivative, the reaction generally proceeds with high regioselectivity. The cyclization preferentially involves the methyl group over a more substituted α-carbon. However, the specific reaction conditions and the nature of the substituents on the hydrazone can impact the regiochemical outcome. mdpi.com Studies on bicyclic systems have been conducted to establish trends that can predict the direction of cyclization. researchgate.net For instance, in certain cases, functionalization has been observed to be centered predominantly at the C-3 position of the final product. mdpi.com
Introduction of the α-Chloroethanone Moiety
Once the 1-(1,2,3-thiadiazol-4-yl)ethan-1-one core is synthesized, the final step is the selective chlorination at the α-position of the acetyl group.
Halogenation Techniques for Ketone Derivatives
The α-chlorination of ketones is a well-established transformation in organic synthesis. However, direct chlorination using reagents like chlorine gas or sulfuryl chloride can sometimes lead to polychlorination and other side reactions, particularly with substrates containing sensitive heterocyclic rings. arkat-usa.org
To achieve selective monochlorination, milder and more controlled methods are often preferred. A variety of reagents and protocols are available for the synthesis of α-chloroketones. arkat-usa.org One effective method involves using acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). This system has been shown to be highly chemo- and regioselective, affording α-chloro ketones in good yields without the formation of unwanted polychlorinated byproducts or nuclear halogenation on aromatic and electron-rich heterocyclic systems. arkat-usa.org Other common reagents include N-chlorosuccinimide (NCS) and p-toluenesulfonyl chloride.
The choice of reagent and reaction conditions is crucial to ensure high yield and selectivity for the desired 2-Chloro-1-(1,2,3-thiadiazol-4-yl)ethan-1-one.
Table 1: Comparison of Selected α-Chlorination Reagents for Ketones
| Reagent/System | Typical Conditions | Advantages | Potential Disadvantages |
|---|---|---|---|
| **Sulfuryl Chloride (SO₂Cl₂) ** | Inert solvent (e.g., CH₂Cl₂) | Readily available, potent | Can lead to polychlorination and side reactions |
| N-Chlorosuccinimide (NCS) | Acid or radical initiator | Milder than SO₂Cl₂, good selectivity | May require longer reaction times or activation |
| Acetyl Chloride / CAN | Acetonitrile, room temperature | High chemo- and regioselectivity, mild conditions arkat-usa.org | Requires a catalyst |
| p-Toluenesulfonyl Chloride | Base (e.g., LDA), THF, -78°C to RT | Good for chlorination at the less substituted α-carbon | Requires strong base and cryogenic conditions |
Table of Compounds
Acylation Strategies with 1,2,3-Thiadiazole Intermediates
The introduction of an acyl group, such as the 2-chloroacetyl moiety, onto a pre-formed 1,2,3-thiadiazole ring is a key strategy for the synthesis of the target compound. This typically involves the reaction of a suitable 1,2,3-thiadiazole intermediate with an acylating agent. One of the most common precursors for forming C-acyl thiadiazoles is through the Hurd-Mori reaction, which generates the thiadiazole ring from α-methylene-containing hydrazones using thionyl chloride. thieme-connect.de
While direct acylation of the 1,2,3-thiadiazole ring can be challenging due to the ring's electron-deficient nature, strategies often involve the use of organometallic intermediates or the construction of the ring with the acyl group already present or in a masked form. For instance, a versatile method involves a three-component cross-coupling reaction of enaminones, tosylhydrazine, and elemental sulfur, mediated by iodine in dimethyl sulfoxide (B87167) (DMSO), to produce 5-acyl-1,2,3-thiadiazoles with a broad tolerance for different functional groups. mdpi.comorganic-chemistry.org This approach directly installs the acyl group onto the thiadiazole ring during its formation.
Another approach involves the base-mediated cleavage of the 1,2,3-thiadiazole ring, which is unsubstituted at the 5-position, to form an alkynethiolate intermediate. This reactive species can then be trapped with an acyl halide to yield an alkynyl thioether, which represents a different class of compound but showcases the reactivity of thiadiazole-derived intermediates. researchgate.net
One-Pot and Multicomponent Reactions for Scaffold Construction
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single step. nih.govresearchgate.net These strategies are particularly valuable for building heterocyclic scaffolds like 1,2,3-thiadiazole.
A notable multicomponent approach for the synthesis of 5-acyl-1,2,3-thiadiazoles involves the I2/DMSO-mediated cross-coupling of enaminones, elemental sulfur, and tosylhydrazine. mdpi.com This method is advantageous as it builds the acylated thiadiazole core in a single operation with yields of up to 92%. mdpi.com Similarly, an iodine/DMSO-catalyzed one-pot reaction of aryl ketones, tosylhydrazine, and elemental sulfur has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.net While this does not directly yield an acylated product, the ketone starting material is a close relative and suggests the feasibility of adapting such methods for the target compound.
Zheng et al. developed a one-step, Ugi four-component reaction (U-4CR) to synthesize 5-methyl substituted thiadiazole derivatives, showcasing the utility of MCRs in generating substituted thiadiazoles. mdpi.com Although this specific example does not produce an acylated product, the principle of combining multiple components to rapidly build the thiadiazole scaffold is a key takeaway for designing a synthesis for this compound.
| Reaction Type | Components | Catalyst/Mediator | Product | Yield (%) | Reference |
| Three-component | Enaminones, Elemental Sulfur, Tosylhydrazine | I2/DMSO | 5-acyl-1,2,3-thiadiazoles | Up to 92 | mdpi.com |
| One-pot | Aryl Ketone, Tosylhydrazine, Elemental Sulfur | I2/DMSO | 4-aryl-1,2,3-thiadiazoles | Not specified | researchgate.net |
| Four-component (Ugi) | Amine, Aldehyde, Thiadiazole, Isocyanide | - | 5-methyl substituted thiadiazole derivatives | 6-98 | mdpi.com |
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space.
Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique for accelerating organic reactions. proquest.com It offers advantages such as shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govrjptonline.org The synthesis of various thiadiazole derivatives, including 1,3,4-thiadiazoles and nih.govresearchgate.netscielo.brtriazolo[3,4-b] proquest.comnih.govscielo.brthiadiazoles, has been successfully achieved using microwave assistance. nih.govresearchgate.netscielo.br For example, the synthesis of 1,3,4-thiadiazole (B1197879) Schiff base derivatives under microwave irradiation was shown to be rapid and efficient. researchgate.net While specific examples for the microwave-assisted synthesis of this compound are not prevalent, the successful application of this technology to related heterocyclic systems suggests its potential utility. proquest.comscielo.br
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Conventional | 2-amino-5-aryl-1,3,4-thiadiazole, Aromatic aldehyde | Toluene, Glacial acetic acid, Reflux | Several hours | Lower | proquest.com |
| Microwave | 2-amino-5-aryl-1,3,4-thiadiazole, Aromatic aldehyde | Toluene, Glacial acetic acid, 300W, 110°C | Few minutes | Higher | proquest.com |
Green Chemistry Approaches
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comconsensus.app For the synthesis of thiadiazoles, several greener approaches have been explored. These include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), solvent-free conditions, and energy-efficient methods like ultrasound irradiation. mdpi.comresearchgate.netbohrium.com
Ultrasound-assisted synthesis, for instance, has been used for the conversion of thioamides to 1,2,4-thiadiazole (B1232254) derivatives in water at room temperature, providing excellent yields in a short time. researchgate.net Another green protocol involves the reaction of tosylhydrazones with ammonium thiocyanate (B1210189) in ethanol (B145695) at room temperature to afford 1,2,3-thiadiazoles in very good yields. organic-chemistry.org These methodologies highlight a shift towards more sustainable synthetic practices that could be applied to the production of this compound.
Catalytic Methodologies
The use of catalysts can significantly enhance the efficiency and selectivity of chemical reactions. In the synthesis of 1,2,3-thiadiazoles, both metal-free and metal-catalyzed approaches have been developed. A facile and practical metal-free method involves the reaction between N-tosyl hydrazones and sulfur catalyzed by tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This serves as an improvement to the classic Hurd-Mori reaction. organic-chemistry.org
Visible light photocatalysis represents a cutting-edge, sustainable approach. The synthesis of 1,2,3-thiadiazoles has been achieved using visible light in the presence of a catalytic amount of cercosporin, demonstrating good regioselectivity and broad functional-group compatibility under mild conditions. organic-chemistry.org Vanadyl-catalyzed processes have also been explored for the synthesis of modified polymers, indicating the potential for transition metal catalysis in related fields. rsc.org
| Catalyst/System | Reactants | Conditions | Product | Key Feature | Reference |
| TBAI (metal-free) | N-tosyl hydrazones, Sulfur | Not specified | 1,2,3-thiadiazoles | Improved Hurd-Mori reaction | organic-chemistry.org |
| I2/DMSO (metal-free) | Enaminones, Tosylhydrazine, Elemental sulfur | Not specified | 5-acyl-1,2,3-thiadiazoles | Operationally simple, wide functional group tolerance | organic-chemistry.org |
| Visible light / cercosporin | Not specified | Mild conditions | 1,2,3-thiadiazoles | Sustainable, environmentally friendly | organic-chemistry.org |
Structural Elucidation and Characterization of 2 Chloro 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One and Its Precursors/derivatives
Spectroscopic Analysis
Spectroscopic methods provide comprehensive insights into the molecular framework, functional groups, and connectivity of atoms within 2-Chloro-1-(1,2,3-thiadiazol-4-yl)ethan-1-one.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The analysis of the target compound is best understood by first considering its precursor, 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (B3381833).
For the precursor, the ¹H NMR spectrum is expected to show two key signals: a singlet for the methyl protons of the acetyl group (CH₃) and a singlet for the lone proton on the thiadiazole ring (H-5). Upon chlorination of the acetyl methyl group to form this compound, the singlet corresponding to the methyl group is replaced by a new singlet for the two protons of the chloromethyl group (CH₂Cl). This new signal is shifted significantly downfield due to the strong deshielding effects of both the adjacent chlorine atom and the carbonyl group.
The ¹³C NMR spectrum provides information on the carbon framework. For the precursor, distinct signals are observed for the methyl carbon, the carbonyl carbon, and the two carbons of the thiadiazole ring (C-4 and C-5). In the spectrum of this compound, the methyl carbon signal is replaced by a signal for the chloromethyl carbon (CH₂Cl), which appears further downfield due to the electronegativity of chlorine. The chemical shifts of the carbonyl carbon and the thiadiazole ring carbons are also slightly perturbed by this substitution.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to unambiguously assign all proton and carbon signals. For instance, an HMBC experiment would show a correlation between the H-5 proton and the C-4 and carbonyl carbons, confirming the connectivity of the chloroacetyl group to the thiadiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₂Cl | 4.8 - 5.0 | 45 - 48 |
| C=O | - | 185 - 188 |
| C4-Thiadiazole | - | 155 - 158 |
| C5-Thiadiazole | - | 138 - 142 |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1690-1715 cm⁻¹. This is a characteristic feature of α-haloketones.
Other significant absorptions include C-H stretching vibrations for the aromatic C-H on the thiadiazole ring (around 3100 cm⁻¹) and the aliphatic C-H of the chloromethyl group (around 2950-3000 cm⁻¹). The C=N and N=N stretching vibrations of the thiadiazole ring are expected to appear in the fingerprint region, between 1400-1600 cm⁻¹. A distinct band in the lower frequency region (650-800 cm⁻¹) can be attributed to the C-Cl stretching vibration, confirming the presence of the chlorine atom.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch (Thiadiazole) | ~3100 | Medium |
| Aliphatic C-H Stretch (CH₂) | 2950 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong |
| C=N / N=N Ring Stretch | 1400 - 1600 | Medium-Strong |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (molecular formula C₅H₄ClN₂OS), High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass, consistent with this formula. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of 1,2,3-thiadiazole (B1210528) derivatives under electron impact (EI) or collision-induced dissociation (CID) is often characterized by the facile loss of a molecule of nitrogen (N₂). nih.gov This represents a primary and diagnostic fragmentation pathway. Other expected fragmentation pathways for this compound include the loss of a chlorine radical (•Cl), the loss of a chloromethyl radical (•CH₂Cl), and the formation of a stable 1,2,3-thiadiazol-4-yl acylium ion.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ³⁵Cl) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 160/162 | [M]⁺ | Molecular Ion |
| 132/134 | [M - N₂]⁺ | Loss of dinitrogen |
| 125 | [M - Cl]⁺ | Loss of chlorine radical |
| 111 | [M - CH₂Cl]⁺ | α-cleavage, loss of chloromethyl radical |
X-ray Crystallography for Solid-State Structure Determination
While no public crystal structure is available for this compound, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Based on studies of related thiadiazole derivatives, the 1,2,3-thiadiazole ring is expected to be essentially planar. The technique would provide precise data on bond lengths, bond angles, and torsion angles.
Key structural parameters of interest would include the S-N, N-N, and N-C bond lengths within the heterocyclic ring, as well as the geometry around the ketone group. Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing, could also be elucidated. researchgate.net Such an analysis would confirm the planarity of the molecule and the relative orientation of the chloroacetyl side chain with respect to the thiadiazole ring.
Elemental Analysis and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in a pure sample. The results are compared against the theoretically calculated values based on the molecular formula to confirm the compound's empirical formula and assess its purity. For a pure sample of this compound, the experimental values should align closely with the calculated percentages.
Table 4: Calculated Elemental Composition of this compound (C₅H₄ClN₂OS)
| Element | Symbol | Atomic Weight | Mass % |
|---|---|---|---|
| Carbon | C | 12.01 | 37.16% |
| Hydrogen | H | 1.01 | 2.50% |
| Chlorine | Cl | 35.45 | 21.94% |
| Nitrogen | N | 14.01 | 17.34% |
| Oxygen | O | 16.00 | 9.90% |
Chemical Reactivity and Transformations of 2 Chloro 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One
Reactions at the α-Chloro Ketone Functional Group
The α-chloro ketone functionality is a key site for a variety of chemical reactions, including nucleophilic substitutions, cyclizations, reductions, oxidations, and condensations.
Nucleophilic Substitution Reactions with Various Nucleophiles
The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is fundamental to the synthetic utility of 2-Chloro-1-(1,2,3-thiadiazol-4-yl)ethan-1-one. For instance, reactions with amines, thiols, and other nucleophiles lead to the formation of new carbon-nitrogen and carbon-sulfur bonds. These substitution reactions are foundational for building more complex molecular architectures.
Reactions Leading to Cyclic and Fused Ring Systems (e.g., Azetidinones, Thiazolidinones)
The α-chloro ketone moiety is a valuable precursor for the synthesis of various heterocyclic rings, including azetidinones (β-lactams) and thiazolidinones.
Azetidinones: The synthesis of azetidinone rings often involves a multi-step process. nih.gov Initially, a condensation reaction between a primary amine and the carbonyl group of a ketone forms a Schiff base (imine). rdd.edu.iqchemijournal.com This intermediate then undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the 2-azetidinone ring. rdd.edu.iqchemijournal.comderpharmachemica.commdpi.com Microwave-assisted methods have been shown to facilitate this cyclization, offering a more environmentally friendly approach. rdd.edu.iqderpharmachemica.com
Thiazolidinones: Thiazolidinone rings can be synthesized through the cyclocondensation of an imine with thioglycolic acid. nih.govchemmethod.com This reaction provides a direct route to 4-thiazolidinone (B1220212) derivatives, which are known for their diverse biological activities. sysrevpharm.orgeresearchco.com One-pot synthesis methods using catalysts like β-cyclodextrin-SO3H have been developed to improve the efficiency of this process. nih.gov
A summary of representative cyclization reactions is presented in the table below:
| Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|
| Schiff base | Chloroacetyl chloride, Triethylamine | Azetidin-2-one | rdd.edu.iqchemijournal.comderpharmachemica.commdpi.com |
Reductions and Oxidations of the Carbonyl Moiety
The carbonyl group within the α-chloro ketone can undergo standard reduction and oxidation reactions. Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Conversely, oxidation reactions can be employed to modify the molecule, although this is less common for this specific functional group.
Condensation Reactions
The carbonyl group of this compound can participate in condensation reactions. researchgate.net For example, in a Claisen condensation, an ester acts as a nucleophile, attacking the carbonyl carbon of another molecule. youtube.com This reaction typically proceeds in the presence of a strong base and results in the formation of a β-keto ester. youtube.comyoutube.com The general mechanism involves the deprotonation of the α-carbon of the ester to form an enolate, which then acts as the nucleophile. youtube.com
Transformations Involving the 1,2,3-Thiadiazole (B1210528) Heterocycle
Ring Stability and Aromaticity Considerations
The 1,2,3-thiadiazole ring is a five-membered heteroaromatic system containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com It is considered to be π-excessive and possesses a degree of aromaticity that contributes to its stability. chemicalbook.comisres.org This aromatic character makes the ring generally stable to acids, alkalis, and oxidizing and reducing agents. isres.org
The electron density within the ring is highest at the sulfur atom, followed by the nitrogen atoms. chemicalbook.com The carbon atoms, C4 and C5, are electron-deficient, which makes them susceptible to nucleophilic attack but resistant to electrophilic substitution. chemicalbook.com The parent 1,2,3-thiadiazole is a thermally stable, weak base. chemicalbook.com While generally stable, the ring can be cleaved under certain conditions, such as reaction with strong bases like organolithium compounds, leading to the formation of alkynylthiolates. researchgate.net
The table below summarizes some key properties of the 1,2,3-thiadiazole ring:
| Property | Description | Reference(s) |
|---|---|---|
| Structure | Five-membered, π-excessive, heteroaromatic ring | chemicalbook.com |
| Stability | Thermally stable; resistant to acids, alkalis, and oxidizing/reducing agents | chemicalbook.comisres.org |
| Aromaticity | Possesses a degree of aromaticity | chemicalbook.comisres.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Thiadiazole Ring
The 1,2,3-thiadiazole ring is an electron-deficient heteroaromatic system. Theoretical studies and experimental observations of related 1,2,3-thiadiazoles indicate that the carbon atoms of the ring, particularly C4 and C5, have a low electron density. This inherent electronic property makes the thiadiazole ring generally resistant to electrophilic aromatic substitution. Electrophiles are more likely to attack the electron-rich nitrogen atoms of the ring.
Conversely, the electron-deficient nature of the carbon atoms makes them susceptible to nucleophilic attack. In the case of this compound, the C5 position of the thiadiazole ring is a potential site for nucleophilic substitution. However, the reactivity of the α-chloroketone side chain often dominates, leading to reactions at the side chain rather than on the ring itself.
Detailed research findings on direct electrophilic or nucleophilic aromatic substitution on the thiadiazole ring of this compound are not extensively documented in publicly available literature, suggesting that such transformations may be challenging or less explored compared to the reactions involving the side chain.
Ring-Opening and Rearrangement Pathways
The 1,2,3-thiadiazole ring is known to undergo ring-opening reactions under specific conditions, particularly in the presence of strong bases. This reaction typically proceeds with the extrusion of molecular nitrogen, a thermodynamically favorable process, to generate a reactive intermediate. For 1,2,3-thiadiazoles in general, treatment with a strong base can lead to the formation of an alkynethiolate intermediate. This intermediate can then be trapped by various electrophiles.
Rearrangements of the 1,2,3-thiadiazole ring to other heterocyclic systems have also been reported for the parent ring system. These transformations are often initiated by heat, light, or chemical reagents. For instance, in some cases, 1,2,3-thiadiazoles can rearrange to form more stable thiazole (B1198619) or isothiazole (B42339) derivatives. The specific conditions and resulting products for this compound in such rearrangements would be a subject for further investigation.
Dual Reactivity and Chemoselectivity Studies
The most intriguing aspect of this compound is its dual reactivity, stemming from the presence of two distinct reactive sites: the electrophilic carbon of the α-chloroketone side chain and the potentially reactive 1,2,3-thiadiazole ring. This duality raises important questions of chemoselectivity – which site will a particular reagent preferentially attack?
The α-chloroketone is a classic electrophilic center, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This is a well-established reaction in organic synthesis, often utilized in the construction of various heterocyclic systems. For instance, the reaction of α-haloketones with thioamides is a common method for the synthesis of thiazoles (Hantzsch thiazole synthesis).
Given the high reactivity of the α-chloroketone, it is generally expected that nucleophiles will preferentially react at the side chain of this compound. This has been demonstrated in the synthesis of various bicyclic and polycyclic heterocyclic compounds. For example, its reaction with hydrazides can lead to the formation of fused 1,3,4-oxadiazine systems.
The table below summarizes the expected chemoselective reactions of this compound with different types of reagents, based on the general reactivity of its functional groups.
| Reagent Type | Expected Reactive Site | Potential Product Class |
| Nucleophiles (e.g., amines, thiols, thioamides) | α-chloroketone side chain | Thiazoles, morpholines, etc. |
| Strong, non-nucleophilic bases | 1,2,3-Thiadiazole ring (proton abstraction followed by ring-opening) | Alkynethiolate derivatives |
| Electrophiles | Nitrogen atoms of the thiadiazole ring | Quaternary salts |
Studies focusing on controlling the chemoselectivity, for instance, by using specific catalysts or reaction conditions to favor attack on the thiadiazole ring over the side chain, would be of great synthetic value. However, such detailed chemoselectivity studies for this compound are not extensively reported. The inherent reactivity of the α-chloroketone makes it the primary site of reaction in most synthetic applications.
Theoretical and Computational Investigations of 2 Chloro 1 1,2,3 Thiadiazol 4 Yl Ethan 1 One
Quantum Chemical Studies
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are often employed to explore the electronic structure, stability, and reactivity of heterocyclic compounds, including derivatives of 1,2,3-thiadiazole (B1210528).
The electronic character of 2-Chloro-1-(1,2,3-thiadiazol-4-yl)ethan-1-one is largely dictated by the 1,2,3-thiadiazole ring and its substituents. The distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity.
Computational studies on similar thiadiazole derivatives reveal that the HOMO is often distributed over the aromatic thiadiazole ring, while the LUMO's location can be influenced by substituents. For instance, in some substituted 1,3,4-thiadiazoles, the LUMO is positioned on electron-withdrawing groups. nih.gov In the case of this compound, the chloroacetyl group is electron-withdrawing, suggesting the LUMO may be localized in this region, making the carbonyl carbon susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. Theoretical calculations on various thiadiazole derivatives have been used to determine these values and correlate them with observed chemical behavior. researchgate.netcyberleninka.ru
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiadiazole Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 2,1,3-Benzothiadiazole Derivative 2a | -5.60 | -3.59 | 2.01 | DFT/B3LYP/cc-pVDZ |
| 2,1,3-Benzothiadiazole Derivative 2b | -5.76 | -3.48 | 2.28 | DFT/B3LYP/cc-pVDZ |
| 2,1,3-Benzothiadiazole Derivative 2c | -5.24 | -3.49 | 1.75 | DFT/B3LYP/cc-pVDZ |
Note: Data is for illustrative purposes based on related structures and not for this compound itself. nih.gov
The flexibility of the chloroacetyl side chain in this compound allows for different conformations. Computational studies can predict the most stable conformers by calculating their relative energies.
Tautomerism is a potential consideration for many heterocyclic compounds. While keto-enol tautomerism is a possibility for the ethanone (B97240) moiety, studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the keto form is often favored, particularly in polar aprotic solvents. nih.govresearchgate.net The specific equilibrium for this compound would depend on factors like solvent and temperature. Computational methods can be employed to calculate the energy barriers for conversion between tautomeric forms. acs.org
The 1,2,3-thiadiazole ring is considered aromatic, which contributes to its stability. Aromaticity can be quantified using various computational descriptors, such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). These calculations provide insight into the degree of electron delocalization within the ring and how it is affected by substituents. Studies on related imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole derivatives confirm the aromatic character of the fused ring system. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For the synthesis of 1,2,3-thiadiazoles, such as through the Hurd-Mori reaction, computational studies can model the transition states and intermediates to understand the reaction pathway and factors influencing yield and regioselectivity. mdpi.com The Hurd-Mori reaction involves the cyclization of hydrazones with thionyl chloride. mdpi.comresearchgate.net DFT calculations can be used to map the potential energy surface of such reactions, identifying the rate-determining steps and providing a detailed understanding of the mechanism at a molecular level.
Intermolecular Interaction Studies and Molecular Recognition Principles
The types of intermolecular interactions this compound can engage in are crucial for its behavior in condensed phases and its potential as a ligand for biological macromolecules. These interactions include hydrogen bonding, halogen bonding, and π-stacking.
The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while the carbonyl oxygen of the ethanone group can also participate in hydrogen bonding. The chlorine atom introduces the possibility of halogen bonding. Furthermore, the aromatic 1,2,3-thiadiazole ring can participate in π-π stacking interactions with other aromatic systems. mdpi.com Computational methods can be used to model and quantify the strength of these interactions, which is fundamental to understanding molecular recognition processes. mdpi.com
Structure-Activity Relationship (SAR) Investigations based on Molecular Modeling
Molecular modeling plays a significant role in understanding the structure-activity relationships (SAR) of bioactive molecules. For 1,2,3-thiadiazole derivatives, which exhibit a wide range of biological activities, QSAR (Quantitative Structure-Activity Relationship) studies are employed to correlate molecular descriptors with biological activity. mdpi.comnih.gov
These studies help in identifying the key structural features responsible for the observed activity. For example, SAR studies on antiviral piperidine-based thiadiazole derivatives have indicated that the presence of a chlorine atom can contribute positively to the antiviral activity. mdpi.com Molecular docking simulations can further elucidate the binding modes of these compounds with their biological targets, providing insights into the specific interactions that govern their potency and selectivity. nih.govnih.gov Such computational approaches are instrumental in the rational design of more effective 1,2,3-thiadiazole-based therapeutic agents. nih.gov
The Chemical Compound As a Synthetic Building Block for Advanced Molecular Architectures
Precursor for Novel Heterocyclic Compounds
The electrophilic nature of the carbon atom in the chloromethyl group, combined with the nucleophilic sites on the thiadiazole ring, allows 2-Chloro-1-(1,2,3-thiadiazol-4-yl)ethan-1-one to participate in a range of cyclization and condensation reactions. This reactivity is harnessed by synthetic chemists to forge new heterocyclic rings, often with desirable biological or material properties.
One of the primary applications of this compound is in the synthesis of substituted thiazoles. By reacting this compound with various thioamides, a Hantzsch-type thiazole (B1198619) synthesis can be effected. This reaction proceeds through the initial formation of a thioether intermediate, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-substituted-4-(1,2,3-thiadiazol-4-yl)thiazole. The diversity of commercially available thioamides allows for the generation of a wide array of thiazole derivatives, each with unique substitution patterns.
Furthermore, this building block can be employed in the synthesis of more complex fused heterocyclic systems. For instance, reaction with binucleophiles, such as hydrazine (B178648) or its derivatives, can lead to the formation of pyrazole (B372694) or pyrazolone-fused thiadiazoles. These reactions often proceed in a stepwise manner, with the initial substitution of the chlorine atom followed by a condensation reaction involving the ketone functionality.
The following table summarizes some of the key heterocyclic systems that can be synthesized from this compound:
| Starting Material | Reagent | Resulting Heterocycle |
| This compound | Thioamide | 2-Substituted-4-(1,2,3-thiadiazol-4-yl)thiazole |
| This compound | Hydrazine | Pyrazole-fused thiadiazole |
| This compound | Substituted Hydrazine | N-Substituted pyrazole-fused thiadiazole |
| This compound | Thiourea | 2-Amino-4-(1,2,3-thiadiazol-4-yl)thiazole |
Scaffold for Combinatorial Library Synthesis
The reactivity profile of this compound makes it an ideal scaffold for the construction of combinatorial libraries. In combinatorial chemistry, the goal is to rapidly synthesize a large number of related compounds, which can then be screened for biological activity. The presence of two distinct reactive sites—the chloromethyl group and the ketone—allows for a divergent synthetic approach.
A typical combinatorial library synthesis utilizing this scaffold would involve a two-step reaction sequence. In the first step, the chlorine atom is displaced by a variety of nucleophiles, such as amines, thiols, or alcohols. This creates a library of intermediates, each with a different substituent at this position. In the second step, the ketone functionality is reacted with a second set of reagents, for example, in a Wittig reaction or reductive amination. By systematically varying the nucleophiles in the first step and the reagents in the second step, a large and diverse library of compounds can be generated from a single starting scaffold.
The 1,2,3-thiadiazole (B1210528) core is particularly advantageous in this context as it is relatively stable to a wide range of reaction conditions and can serve as a key pharmacophore or a modulator of the physicochemical properties of the final compounds.
Applications in Fragment-Based Drug Discovery (Scaffold Hopping)
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. The 1,2,3-thiadiazole moiety is considered a valuable fragment in medicinal chemistry due to its ability to engage in various non-covalent interactions with protein targets.
This compound can be utilized in a "scaffold hopping" strategy within FBDD. Scaffold hopping aims to replace a core molecular structure in a known active compound with a different, isosteric or bioisosteric scaffold, while retaining or improving biological activity. The 1,2,3-thiadiazole ring can serve as a bioisostere for other aromatic or heterocyclic rings commonly found in bioactive molecules.
For example, if a known inhibitor possesses a phenyl or a pyridine (B92270) ring that is crucial for its activity, a medicinal chemist might synthesize a series of analogues where this ring is replaced by the 1,2,3-thiadiazole group derived from this compound. The subsequent modifications at the chloromethyl ketone position would allow for the fine-tuning of the molecule's properties to optimize its interaction with the target.
Integration into Supramolecular Systems and Functional Materials
The unique electronic and structural features of the 1,2,3-thiadiazole ring also make this compound an interesting building block for the development of supramolecular systems and functional materials. The thiadiazole ring possesses both hydrogen bond acceptors (the nitrogen atoms) and potential coordination sites for metal ions.
By strategically modifying the scaffold, for instance, by introducing long alkyl chains or other self-assembling motifs, it is possible to create amphiphilic molecules that can form ordered structures such as micelles or liquid crystals. The reactivity of the chloromethyl ketone group allows for the facile attachment of these functional groups.
Furthermore, the incorporation of the 1,2,3-thiadiazole moiety into polymers or larger conjugated systems can lead to materials with interesting photophysical or electronic properties. The synthesis of such materials would involve polymerization reactions where this compound, or a derivative thereof, serves as a monomer. These materials could find applications in areas such as organic electronics or sensor technology.
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR (CDCl) shows a singlet at δ 2.8–3.1 ppm for the methylene group adjacent to the carbonyl and distinct aromatic protons from the thiadiazole ring (δ 7.5–8.5 ppm). C NMR confirms the carbonyl (δ 190–200 ppm) and thiadiazole carbons (δ 120–150 ppm) .
- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and 650–750 cm (C-S-C bending in thiadiazole) .
- Mass Spectrometry : ESI-MS typically exhibits [M+H] at m/z 162.60 (CHClNOS) .
What are the key chemical properties influencing reactivity in downstream applications?
Basic Research Question
- Electrophilic Carbonyl : The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form amides or thioesters.
- Thiadiazole Ring : Participates in cycloaddition reactions or acts as a directing group in metal-catalyzed cross-couplings.
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO, DMF, or chlorinated solvents, requiring optimization for reaction setups .
What safety protocols are critical during experimental handling?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to lachrymatory effects and skin irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl).
- Storage : Inert atmosphere (N) at 2–8°C to prevent decomposition. Hazard class 6.1 (toxic) and 8 (corrosive) mandates UN 2928-compliant packaging for transport .
How can this compound be utilized in heterocyclic synthesis?
Advanced Research Question
The compound serves as a precursor for fused heterocycles. For example:
- Tetrazole Derivatives : React with sodium azide under Huisgen conditions to form 1,2,3-thiadiazolo-tetrazoles, which exhibit antimicrobial activity .
- Thiazolidinones : Condensation with thioureas yields thiazolidinone scaffolds via a tandem substitution-cyclization mechanism. Optimize using PEG-400 as a green solvent and Bleaching Earth Clay as a catalyst (70–80°C, 1 hr) .
What strategies mitigate instability of intermediates during synthesis?
Advanced Research Question
- Low-Temperature Reactions : Maintain 0–5°C to suppress side reactions (e.g., hydrolysis of the chloroacetyl group).
- Inert Atmosphere : Use N or Ar to prevent oxidation of thiadiazole intermediates.
- Rapid Workup : Quench reactions with ice water and isolate products immediately to avoid degradation .
How can computational models predict the compound’s reactivity and electronic properties?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density on the carbonyl and thiadiazole ring, predicting sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to guide solvent selection for reactions .
How should researchers resolve contradictions in reported spectral data or synthetic yields?
Advanced Research Question
- Cross-Validation : Compare NMR/IR data across multiple sources (e.g., commercial vs. in-house syntheses) .
- Reproducibility Tests : Replicate reactions under varying conditions (e.g., solvent, catalyst loading) to identify critical parameters. For example, yields may drop from 85% to 60% if triethylamine is replaced with weaker bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
